molecular formula C10H21ClO3S B13522905 2-(Isopropoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride

2-(Isopropoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride

Cat. No.: B13522905
M. Wt: 256.79 g/mol
InChI Key: VDHGZGCQSKJXRA-UHFFFAOYSA-N
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Description

2-(Isopropoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are widely used in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters. The presence of the isopropoxymethyl and dimethylbutane groups in its structure makes it a unique compound with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride typically involves the reaction of 2-(isopropoxymethyl)-3,3-dimethylbutane-1-sulfonic acid with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

[ \text{2-(Isopropoxymethyl)-3,3-dimethylbutane-1-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of thionyl chloride in large quantities requires proper handling and safety measures due to its corrosive nature and the release of sulfur dioxide and hydrogen chloride gases.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides and sulfonate esters.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used under controlled conditions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acid: Formed by hydrolysis.

Scientific Research Applications

2-(Isopropoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Bioconjugation: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.

    Material Science: Utilized in the preparation of functionalized polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Isopropoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophilic sites on other molecules, leading to the formation of sulfonamide or sulfonate ester linkages. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single methyl group.

    Benzenesulfonyl Chloride: Contains a benzene ring instead of the isopropoxymethyl and dimethylbutane groups.

    Tosyl Chloride (p-Toluenesulfonyl Chloride): Contains a toluene ring and is commonly used in organic synthesis.

Uniqueness

2-(Isopropoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride is unique due to the presence of the isopropoxymethyl and dimethylbutane groups, which can impart specific steric and electronic effects on its reactivity. These structural features can influence the compound’s behavior in chemical reactions and its suitability for particular applications in organic synthesis and material science.

Properties

Molecular Formula

C10H21ClO3S

Molecular Weight

256.79 g/mol

IUPAC Name

3,3-dimethyl-2-(propan-2-yloxymethyl)butane-1-sulfonyl chloride

InChI

InChI=1S/C10H21ClO3S/c1-8(2)14-6-9(10(3,4)5)7-15(11,12)13/h8-9H,6-7H2,1-5H3

InChI Key

VDHGZGCQSKJXRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC(CS(=O)(=O)Cl)C(C)(C)C

Origin of Product

United States

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